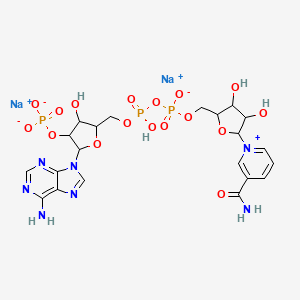
(2Z)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one O-(anilinocarbonyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(D-Glucopyranosylidene)amino N-Phenylcarbamate is a compound known for its role as an inhibitor of O-GlcNAcase, an enzyme involved in the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins. This compound is significant in the study of cellular processes and diseases, particularly those related to insulin resistance and diabetes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(D-Glucopyranosylidene)amino N-Phenylcarbamate typically involves the reaction of 2-acetamido-2-deoxy-D-glucose with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves:
- Dissolving 2-acetamido-2-deoxy-D-glucose in a suitable solvent.
- Adding phenyl isocyanate to the solution.
- Stirring the mixture at a specific temperature until the reaction is complete.
- Purifying the product through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment. The key is to maintain the purity and yield of the compound through efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
O-(D-Glucopyranosylidene)amino N-Phenylcarbamate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release the glucopyranosylidene and phenylcarbamate moieties.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The compound can undergo substitution reactions, particularly at the phenylcarbamate group.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include the corresponding glucopyranosylidene derivatives and phenylcarbamate derivatives .
Applications De Recherche Scientifique
O-(D-Glucopyranosylidene)amino N-Phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a tool to study glycosylation processes and enzyme inhibition.
Biology: Helps in understanding the role of O-GlcNAc modification in cellular processes.
Medicine: Investigated for its potential in treating diseases related to insulin resistance and diabetes.
Industry: Utilized in the development of biochemical assays and as a reference compound in analytical studies
Mécanisme D'action
The compound exerts its effects by inhibiting O-GlcNAcase, thereby preventing the removal of O-GlcNAc from proteins. This inhibition leads to increased levels of O-GlcNAc-modified proteins, which can affect various cellular processes such as signal transduction, transcription, and protein degradation . The molecular targets include proteins involved in insulin signaling pathways, making it relevant in the study of insulin resistance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiamet G: Another potent O-GlcNAcase inhibitor.
GlcNAcstatins: A family of inhibitors with high selectivity for O-GlcNAcase.
Streptozotocin: Known for its role in inducing diabetes in experimental models.
Uniqueness
O-(D-Glucopyranosylidene)amino N-Phenylcarbamate is unique due to its specific inhibition mechanism and its ability to modulate O-GlcNAc levels in cells. This makes it a valuable tool in studying the dynamic and reversible nature of O-GlcNAc modification and its implications in various diseases .
Propriétés
Formule moléculaire |
C13H16N2O7 |
|---|---|
Poids moléculaire |
312.27 g/mol |
Nom IUPAC |
[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C13H16N2O7/c16-6-8-9(17)10(18)11(19)12(21-8)15-22-13(20)14-7-4-2-1-3-5-7/h1-5,8-11,16-19H,6H2,(H,14,20) |
Clé InChI |
GPIOBIZYEXDBSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)ON=C2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)
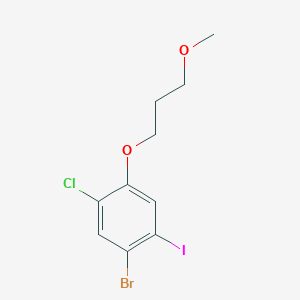
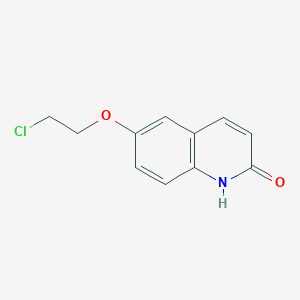
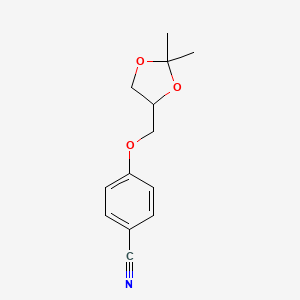
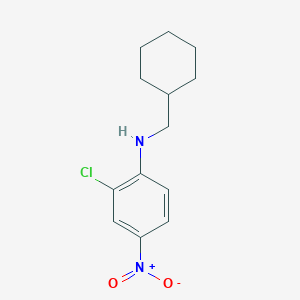
![4,4'-[Oxybis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)aniline]](/img/structure/B13981361.png)

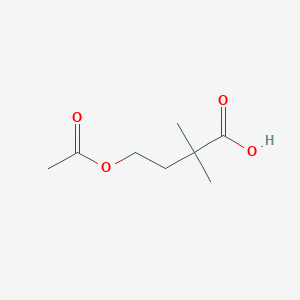

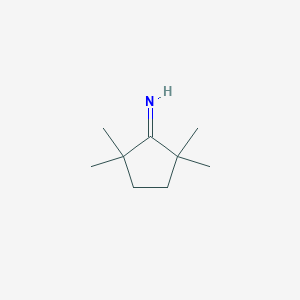
![2-[3-(Cyclopropylmethanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13981388.png)
